molecular formula C26H18FNO2 B593034 FDU-PB-22 CAS No. 1883284-94-3

FDU-PB-22

Cat. No.: B593034
CAS No.: 1883284-94-3
M. Wt: 395.4 g/mol
InChI Key: RCEKSVIFQKKFLS-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Information

FDU-PB-22 is systematically named as 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, 1-naphthalenyl ester, with the Chemical Abstracts Service registry number 1883284-94-3. The compound possesses the molecular formula C26H18FNO2 and exhibits a molecular weight of 395.42 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate. Additional chemical identifiers include the Simplified Molecular Input Line Entry System notation: O=C(OC1=C(C=CC=C2)C2=CC=C1)C3=CN(CC4=CC=C(F)C=C4)C5=C3C=CC=C5.

Structural Features and Molecular Architecture

The molecular structure of this compound consists of three primary structural components: an indole ring system, a 4-fluorobenzyl substituent, and a naphthyl ester moiety. The indole core is N-substituted at position 1 with a 4-fluorobenzyl group, while the carboxylic acid functionality at position 3 forms an ester linkage with 1-naphthol. This structural arrangement creates a rigid molecular framework with specific geometric constraints that influence its chemical properties and analytical characteristics. The presence of the fluorine atom on the benzyl substituent introduces electron-withdrawing effects that modify the electronic distribution throughout the molecule.

Properties

IUPAC Name

naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKSVIFQKKFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016910
Record name naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883284-94-3
Record name 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FDU-PB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FDU-PB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation of Indole-3-Carboxylic Acid

The synthesis begins with the preparation of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid. This intermediate is synthesized through nucleophilic substitution:

  • Reagents :

    • Indole-3-carboxylic acid

    • 4-Fluorobenzyl bromide

    • Base (e.g., potassium carbonate)

    • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Conditions :

    • Temperature: 80–100°C

    • Duration: 12–24 hours

The reaction proceeds via deprotonation of the indole nitrogen, followed by alkylation with 4-fluorobenzyl bromide. Purification involves recrystallization or column chromatography.

Esterification with Naphthalen-1-ol

The carboxylic acid intermediate is esterified with naphthalen-1-ol using classical or coupling-agent-mediated methods:

Classical Fischer Esterification

  • Reagents :

    • 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid

    • Naphthalen-1-ol

    • Acid catalyst (e.g., sulfuric acid)

    • Solvent: Toluene or xylene

  • Conditions :

    • Reflux at 110–140°C

    • 6–12 hours

    • Water removal via Dean-Stark trap

This method yields moderate conversions (50–70%) but requires stringent drying conditions.

Steglich Esterification

  • Reagents :

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions :

    • Room temperature

    • 12–24 hours

Coupling agents enhance efficiency, achieving yields >85%. The reaction mechanism involves activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, facilitating nucleophilic attack by naphthalen-1-ol.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash chromatography:

  • Stationary phase : Silica gel (60–120 mesh)

  • Mobile phase : Hexane/ethyl acetate (8:2 to 7:3 gradient)

  • Purity : >95% (confirmed by HPLC)

Spectroscopic Validation

Mass Spectrometry (MS) :

  • ESI(+)-MS : m/z 396.1401 [M + H]+

  • Fragments : m/z 252.0830 (cleavage of ester bond), 109.0456 (4-fluorobenzyl ion)

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.21 (d, 1H, naphthalene H-2)

    • δ 7.89 (m, 2H, indole H-4/H-7)

    • δ 5.48 (s, 2H, -CH2-C6H4F)

Scale-Up and Industrial Synthesis

Patent literature (PCT/IB2009/000432) outlines scalable methods:

Parameter Laboratory Scale Pilot Scale
Batch size1–10 g100–500 g
Reaction volume50–100 mL5–10 L
Yield70–85%80–88%
Purity (HPLC)>95%>98%

Key considerations include solvent recovery, catalyst recycling, and stringent impurity profiling to meet forensic standards.

Analytical Challenges and Solutions

Metabolite Interference

In forensic analysis, metabolites such as FBI-COOH (fluorobenzylindole-3-carboxylic acid) may complicate identification. Hydrolysis with β-glucuronidase followed by LC-MS/MS discriminates between parent compound and metabolites.

Isomeric Purity

Chromatographic separation on Ultra Biphenyl columns (100 × 2.1 mm, 3 μm) resolves this compound from structural analogs (e.g., FUB-PB-22) with a retention time of 9.74 minutes .

Chemical Reactions Analysis

FDU-PB-22 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions is limited. Major products resulting from these reactions have not been extensively studied.

Scientific Research Applications

Research on FDU-PB-22 is primarily related to its pharmacological effects and potential applications. Here are some areas where it has been explored:

    Chemistry: this compound serves as a valuable tool for studying cannabinoid receptors and their interactions.

    Biology: Its effects on cellular signaling pathways and receptor activation are of interest.

    Medicine: Although not approved for medical use, this compound’s pharmacological properties may have implications for drug development.

    Industry: Its role in the design of novel compounds and understanding receptor binding is relevant.

Mechanism of Action

FDU-PB-22 acts as a full agonist at both CB1 and CB2 cannabinoid receptors. It binds with high affinity (1.19nM at CB1 and 2.43nM at CB2) and likely modulates endocannabinoid signaling pathways. The exact molecular targets and downstream effects are still under investigation.

Biological Activity

FDU-PB-22 is a synthetic cannabinoid that has garnered attention due to its pharmacological properties and rapid metabolism. This article explores its biological activity through various studies, highlighting its metabolic pathways, effects on human health, and implications for research.

Overview of this compound

This compound is a member of the synthetic cannabinoid family, specifically classified as an indole-3-carboxylate. It was first identified in herbal blends and has been associated with psychoactive effects similar to those of natural cannabinoids. The compound's structure allows it to interact with cannabinoid receptors in the brain, leading to various physiological responses.

In Vitro Studies

Research has demonstrated that this compound undergoes significant metabolism in human liver microsomes (HLMs). Key findings from studies include:

  • Metabolic Pathway : The primary metabolic pathway involves glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). The major metabolite identified is the glucuronide of this compound, known as FBI-COOH .
  • Half-Life : this compound exhibits a rapid half-life of approximately 12.4 minutes when incubated in HLMs, indicating swift metabolism and clearance from the body .
  • Metabolites : In human hepatocyte samples, seven metabolites were identified, including FBI-COOH and its hydroxylated form (M6), which are suggested as suitable markers for tracking this compound intake .

Table 1: Key Metabolic Parameters of this compound

ParameterValue
Half-Life12.4 minutes
Major MetaboliteFBI-COOH
Metabolism EnzymesUGTs
Significant UGT IsoformsUGT1A10 (highest activity)

Toxicological Studies

The biological activity of this compound extends beyond its metabolic profile; it also raises concerns regarding toxicity. Studies have indicated that genetic variations in UGTs can influence the risk of toxicity associated with this compound use. Co-administration of UGT inhibitors may further exacerbate this risk, highlighting the need for caution in therapeutic contexts .

Case Studies

Several case reports have documented adverse effects linked to synthetic cannabinoids, including this compound. These effects often include:

  • Psychotropic Effects : Users report experiences similar to those induced by THC, such as altered perception and mood changes.
  • Health Risks : There are documented instances of acute toxicity leading to hospitalizations, underscoring the potential dangers associated with synthetic cannabinoid use.

Research Implications

The rapid metabolism of this compound poses challenges for detection and analysis in clinical settings. The identification of specific metabolites like M6 and M7 can aid in developing analytical techniques for monitoring exposure in users . Furthermore, ongoing research into the pharmacodynamics and long-term effects of synthetic cannabinoids is crucial for understanding their safety profiles.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

FDU-PB-22 belongs to a class of indole-3-carboxylate synthetic cannabinoids. Key analogues include:

Compound Structural Features CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Key Metabolic Pathway
This compound Naphthyl ester, 4-fluorobenzyl substituent 1.19 2.43 UGT-mediated
NM-2201 Naphthyl ester, 5-fluoropentyl chain 0.11 0.41 P450-mediated
FUB-PB-22 Quinoline ester, 4-fluorobenzyl substituent 0.7 1.2 UGT-mediated
5F-PB-22 Quinoline ester, 5-fluoropentyl chain 0.9 1.8 P450-mediated
AB-FUBINACA Adamantyl carboxamide, 4-fluorobenzyl 0.9 1.7 P450-mediated

Key Observations :

  • NM-2201 exhibits ~10-fold higher CB1 affinity than this compound due to its 5-fluoropentyl chain, which optimizes hydrophobic interactions with the receptor .
  • FUB-PB-22, a quinoline derivative, shows higher potency than this compound, likely due to enhanced π-π stacking with the receptor’s aromatic residues .
  • 5F-PB-22 undergoes defluorination, producing metabolites distinct from this compound, which retains its fluorine moiety .

Metabolic Pathways

  • Shared Metabolite (3-Carboxyindole) : Common to this compound, FUB-PB-22, and PB-22, this metabolite complicates toxicological differentiation .
  • Defluorination : Absent in this compound but observed in 5F-PB-22, leading to unique hydroxylated metabolites .
  • Enzymatic Specificity : this compound’s UGT-driven metabolism contrasts with NM-2201 and AB-FUBINACA, which rely on P450 enzymes .

Analytical Differentiation

Chromatographic and Spectroscopic Profiles

Method This compound NM-2201 FUB-PB-22
GC-MS Retention Time 57 minutes 56 minutes 58 minutes (estimated)
Key Fragments (m/z) 109, 143, 175, 222 83, 109, 144, 194 109, 143, 202, 222
Raman Spectral Grouping Clusters with NM-2201 Clusters with this compound Distinct due to quinoline core

Forensic Challenges

  • Co-elution of metabolites (e.g., PB-22 and 5F-PB-22 hydroxypentyl metabolites) necessitates complementary LC-MS/MS or immunoassay confirmation .

Pharmacological and Toxicological Profiles

  • Potency: this compound’s CB1 affinity is lower than NM-2201 but comparable to AB-FUBINACA, correlating with its hallucinogenic potency .
  • Side Effects : Shares anxiety and nausea profiles with AB-FUBINACA but lacks the severe cardiotoxicity reported for 5F-PB-22 .
  • Therapeutic Potential: Proposed for cancer-related symptom management due to its non-hepatic metabolism, which may benefit patients with liver dysfunction .

Regulatory Status

This compound is controlled under synthetic cannabinoid legislation in multiple jurisdictions, including Oklahoma’s Uniform Controlled Dangerous Substances Act . Its structural similarity to PB-22 and 5F-PB-22 has led to blanket bans on indolecarboxylate derivatives .

Q & A

Q. How can FDU-PB-22 be reliably identified in complex biological matrices?

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HR-MS) . Key identifiers include its retention time (~57 minutes in GC-MS) and characteristic fragmentation patterns (e.g., m/z 109, 143, 175, 202, 222). Structural confirmation requires comparison with authentic standards and analysis of stable isotopes (e.g., fluorine substitution patterns) .

Q. What are the primary metabolic pathways of this compound in humans?

this compound undergoes ester hydrolysis to form the 3-carboxyindole metabolite, followed by glucuronidation. Unlike many synthetic cannabinoids, it is metabolized primarily by UGT enzymes (not cytochrome P450s), with significant activity in the kidneys and intestines. Major metabolites include M1 (3-carboxyindole), M2 (glucuronide conjugate), and M8 (terminal hydroxylation product) .

Q. What analytical techniques are used to differentiate this compound from structural analogs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized separation protocols can resolve co-eluting isomers (e.g., FUB-PB-22). Unique fragmentation ions (e.g., m/z 175 for this compound vs. m/z 202 for FUB-PB-22) and isotopic patterns (e.g., fluorine localization) provide additional specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite data across studies?

Discrepancies (e.g., shared metabolites like 3-carboxyindole across multiple compounds) require cross-validation using:

  • Human hepatocyte models to simulate in vivo metabolism .
  • HR-MS to confirm elemental compositions of metabolites .
  • Stable isotope labeling to trace metabolic pathways .

Q. What experimental designs are optimal for studying this compound’s enzyme-specific metabolism?

Use enzyme inhibition assays with selective inhibitors (e.g., β-glucuronidase for UGTs) and compartmentalized tissue models (e.g., kidney microsomes) to map extrahepatic metabolism. Combine with time-course studies to quantify metabolite formation kinetics .

Q. How can computational methods enhance structural analysis of this compound?

Density functional theory (DFT) calculations (e.g., PBE 6-31G* D3BJ basis sets) predict binding affinities to cannabinoid receptors. Molecular docking (e.g., PyRx software) identifies interactions with receptor pockets, validated by comparing docking scores with experimental activity data .

Q. What strategies distinguish this compound intake from isomers like THJ-2201?

Focus on unique metabolites (e.g., hydroxylated intermediates specific to this compound) and stable isotope ratio mass spectrometry (SIR-MS) to track fluorine retention in metabolites. Pair with fragmentation libraries to differentiate spectral patterns .

Methodological Challenges & Solutions

Q. How should researchers address co-eluting metabolites in chromatographic analysis?

Optimize ultra-performance liquid chromatography (UPLC) gradients and employ orthogonal detection methods (e.g., Raman spectroscopy for structural fingerprints) . Use post-column derivatization to enhance metabolite resolution .

Q. What are the limitations of in vitro models for predicting this compound’s in vivo effects?

In vitro systems (e.g., liver microsomes) lack tissue-specific enzyme expression. Mitigate this by:

  • Combining human hepatocyte incubations (for phase I/II metabolism).
  • Validating findings with authentic human urine samples .

Q. How can researchers validate computational predictions of this compound’s receptor binding?

Compare docking results with radioligand displacement assays (e.g., CB1/CB2 receptor binding studies). Use free energy perturbation (FEP) calculations to refine binding affinity predictions .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound?

Follow IRB protocols for human hepatocyte use and disclose synthetic cannabinoid risks in informed consent forms. Adhere to FAIR data principles for metabolite data sharing .

Q. How can experimental reproducibility be ensured in this compound research?

Document batch-specific hepatocyte viability and incubation conditions (e.g., pH, temperature). Publish raw spectral data and chromatographic parameters in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.